molecular formula C23H23Cl2NO6S B14956366 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate

Cat. No.: B14956366
M. Wt: 512.4 g/mol
InChI Key: SVWUXCZHVSSLNI-SFHVURJKSA-N
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Description

The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a synthetic coumarin derivative with a complex esterified side chain. Its structure features:

  • A (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate side chain, introducing chirality, sulfonamide functionality, and a branched alkyl chain. This design likely aims to enhance solubility, metabolic stability, or target-binding affinity compared to simpler coumarin esters.

Properties

Molecular Formula

C23H23Cl2NO6S

Molecular Weight

512.4 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H23Cl2NO6S/c1-12(2)9-18(26-33(29,30)15-7-5-13(3)6-8-15)22(27)32-20-11-19-16(10-17(20)24)14(4)21(25)23(28)31-19/h5-8,10-12,18,26H,9H2,1-4H3/t18-/m0/s1

InChI Key

SVWUXCZHVSSLNI-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. This reaction yields 4-methyl-2-oxo-2H-chromen-7-yl acetate.

    Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride to introduce chlorine atoms at the 3 and 6 positions, resulting in 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl chloride.

    Amination and Sulfonylation: The chlorinated chromen-2-one is then reacted with (2S)-4-methyl-2-aminopentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Subsequently, the amide is sulfonylated using 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a complex organic compound that belongs to the chromen-2-one derivatives. It features a chromen-2-one core, a bicyclic structure with a benzopyran ring fused with a carbonyl group. The presence of two chlorine atoms at the 3 and 6 positions, a methyl group at the 4 position, and an ester linkage to a (4-methylphenyl)sulfonyl-amino-pentanoate moiety contribute to its unique structural elements. This arrangement of functional groups gives it potential biological activity and chemical reactivity.

Scientific Research Applications

This compound has various applications across different fields. Research indicates that it exhibits significant biological activity and has been investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological pathways.

Potential Therapeutic Effects

  • Anti-inflammatory Applications The compound may inhibit certain enzymes involved in inflammatory processes.
  • Anticancer Applications It may also inhibit enzymes involved in cancer progression, leading to its potential use in therapeutic settings.

Studies on the interaction of this compound with biological systems suggest that it may bind to specific enzymes or receptors, influencing their activity.

Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Chloro-4-methylcoumarinChlorine at position 6, methyl groupSimpler structure; lacks sulfonamide moiety
3-MethylcoumarinMethyl group at position 3No chlorine substitution; simpler biological profile
7-HydroxycoumarinHydroxyl group at position 7Exhibits different biological activities; used as a fluorescent marker

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences between the target compound and its closest analogs identified in the evidence:

Compound Name / Identifier Core Structure Modifications Side Chain Variations Key Properties (Inferred) Reference
Target Compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate Enhanced lipophilicity (due to pentanoate), stereospecific interactions (S-configuration) N/A (hypothetical)
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate (CAS 329704-37-2) Same core as target compound 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate (longer chain: hexanoate vs. pentanoate) Increased hydrophobicity; potential for altered pharmacokinetics
6-Chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-((4-methylphenyl)sulfonamido)propanoate (CAS 328069-04-1) 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl (additional chloromethyl group at position 4) 3-((4-methylphenyl)sulfonamido)propanoate (shorter chain: propanoate vs. pentanoate) Higher reactivity (chloromethyl group); reduced steric hindrance
[4-Butyl-8-methyl-2-oxochromen-7-yl] (2S)-4-methyl-2-[(tert-butoxycarbonyl)amino]pentanoate (CAS 956045-12-8) 4-butyl-8-methyl-2-oxochromen-7-yl (alkyl substitution differs) (2S)-4-methyl-2-[(tert-butoxycarbonyl)amino]pentanoate (Boc-protected amino group) Improved stability (Boc protection); altered electronic profile

Spectral and Crystallographic Data

  • Spectroscopy : IR and NMR data from for related compounds (e.g., 13a–b) confirm the presence of sulfonamide (νmax ~1664 cm⁻¹ for C=O) and aromatic protons (δ 7.20–7.92 ppm in DMSO-d6). These features are consistent across analogs, though exact chemical shifts vary with substituents .
  • Crystallography : While direct data for the target compound are absent, –4 and 6 emphasize the use of SHELX and ORTEP for refining structures of similar molecules. The (2S)-configuration in the target compound would require chiral resolution techniques, as seen in ’s tert-butoxycarbonyl (Boc)-protected analog .

Biological Activity

The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a synthetic organic molecule belonging to the class of chromen-2-one derivatives. Its complex structure, characterized by a chromen-2-one core with various substituents, suggests potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for the compound is C23H23Cl2NO6SC_{23}H_{23}Cl_{2}NO_{6}S, with a molecular weight of approximately 492.3 g/mol. The structure includes:

  • Chlorine atoms at positions 3 and 6
  • A methyl group at position 4
  • An ester linkage to a sulfonyl-amino-pentanoate moiety

These structural features contribute to its reactivity and interaction with biological targets.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Chloro-4-methylcoumarinChlorine at position 6, methyl groupSimpler structure; lacks sulfonamide moiety
3-MethylcoumarinMethyl group at position 3No chlorine substitution; simpler biological profile
7-HydroxycoumarinHydroxyl group at position 7Exhibits different biological activities; used as a fluorescent marker

The unique combination of chlorine substitutions and the sulfonamide linkage in This compound distinguishes it from related compounds, potentially enhancing its biological activity .

Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may interact with specific molecular targets related to cancer progression, potentially inhibiting tumor growth and metastasis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate the activity of specific enzymes or receptors within biological systems. For instance:

  • It may inhibit certain enzymes involved in inflammatory pathways.
  • It has been suggested that the compound could affect signaling pathways associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated concentration-dependent inhibition of specific enzyme activities related to inflammation and cancer progression .
  • Cytotoxicity Assessments : The compound was screened for cytotoxicity against various cell lines, showing selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Studies : Further research is needed to elucidate the precise molecular interactions and pathways influenced by this compound.

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